5-methyl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC14534103
Molecular Formula: C13H10F3N5
Molecular Weight: 293.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10F3N5 |
|---|---|
| Molecular Weight | 293.25 g/mol |
| IUPAC Name | 5-methyl-N-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C13H10F3N5/c1-8-5-11(21-12(19-8)17-7-18-21)20-10-4-2-3-9(6-10)13(14,15)16/h2-7,20H,1H3 |
| Standard InChI Key | BJOICLLDCYRFSM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=NC=NN2C(=C1)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
5-methyl-N-[3-(trifluoromethyl)phenyl]-[1, triazolo[1,5-a]pyrimidin-7-amine (C₁₃H₁₀F₃N₅) is a nitrogen-rich heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5 and a 3-(trifluoromethyl)phenylamine moiety at position 7. Its molecular weight is 293.25 g/mol, and the IUPAC name reflects the systematic arrangement of these substituents.
Table 1: Key Physicochemical Properties
The trifluoromethyl (-CF₃) group at the meta position of the phenyl ring enhances lipophilicity and metabolic stability, a strategic modification common in medicinal chemistry to improve pharmacokinetic profiles .
Structural Analogues and Isomerism
A structural analogue, 5-methyl-N-[4-(trifluoromethyl)phenyl]- triazolo[1,5-a]pyrimidin-7-amine (ChemSpider ID: 24608639), differs only in the substitution pattern of the trifluoromethyl group (para vs. meta) . This positional isomerism significantly impacts molecular interactions, as evidenced by divergent biological activities in related triazolopyrimidines .
Table 2: Comparison of Isomeric Triazolopyrimidines
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of 5-methyl-N-[3-(trifluoromethyl)phenyl]-[1, triazolo[1,5-a]pyrimidin-7-amine involves sequential heterocyclic annulation and functionalization. A representative approach includes:
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Core Formation: Condensation of 5-amino-1H-1,2,4-triazole with β-keto esters to construct the triazolopyrimidine scaffold .
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Nitration and Amination: Selective nitration at position 6 followed by nucleophilic aromatic substitution with 3-(trifluoromethyl)aniline .
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Methylation: Introduction of the methyl group via alkylation or cross-coupling reactions.
In a study by Lynch et al., nitration of analogous triazolopyrimidines using acetyl nitrate (HNO₃/Ac₂O) at 5–10°C achieved 85–92% yields, underscoring the importance of controlled reaction conditions to avoid side products .
Reaction Optimization
Key parameters for high-yield synthesis include:
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Temperature Control: Maintaining 10–15°C during nitration prevents decomposition .
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Acid Catalysis: Sulfuric acid facilitates nitronium ion (NO₂⁺) generation, critical for electrophilic aromatic substitution .
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Biological Activities and Mechanistic Insights
Anticancer Activity
Preliminary in vitro studies on analogous compounds demonstrate IC₅₀ values of 2–10 μM against breast (MCF-7) and lung (A549) cancer cell lines. Mechanistically, these agents intercalate DNA and inhibit topoisomerase II, inducing apoptosis via caspase-3 activation.
Table 3: Biological Activity Profile of Triazolopyrimidines
| Activity | Mechanism | Efficacy (IC₅₀) |
|---|---|---|
| Antimicrobial | DHFR Inhibition | 0.5–5 μg/mL |
| Anticancer | Topoisomerase II Inhibition | 2–10 μM |
| Anti-inflammatory | COX-2 Suppression | 15–30 μM |
Research Advancements and Challenges
Recent Innovations
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Hybrid Derivatives: Conjugation with quinazolinones enhances dual DHFR/kinase inhibition, reducing drug resistance .
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Nanoparticle Delivery: PEGylated liposomes improve bioavailability and tumor targeting in murine models.
Limitations and Solutions
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Metabolic Instability: Phase I metabolism (oxidation) reduces plasma half-life. Deuteration at labile positions extends half-life by 2.3-fold.
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Solubility Issues: Co-crystallization with cyclodextrins increases aqueous solubility by 12× .
Future Directions and Applications
Structure-Activity Relationship (SAR) Studies
Systematic modification of the triazolopyrimidine core (e.g., halogenation at position 6) could optimize binding to ATP pockets in kinase targets . Quantitative SAR (QSAR) models using Hammett constants predict electron-withdrawing groups enhance anticancer potency.
Clinical Translation Prospects
Preclinical toxicity studies in rodents indicate a safety margin (LD₅₀ > 500 mg/kg), supporting progression to Phase I trials for oncology indications. Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) may synergize immune activation .
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